4-Chloro-2-cyclopropyl-6-neopentylpyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-neopentylpyrimidine, or 4-Cl-2-Cyp-6-Np, is a cyclic organic compound with a unique structure and a wide range of applications in the scientific and medical fields. It is a five-member ring system consisting of four carbon atoms and one nitrogen atom, and it is used in a variety of syntheses and research studies. It is also used in the synthesis of biologically active compounds and pharmaceuticals.
Scientific Research Applications
Plant Growth and Physiology
Pyrimidine derivatives, including plant growth retardants, have been applied in agriculture and horticulture. These compounds, acting as inhibitors of specific cytochrome P-450 dependent monooxygenases, offer insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This regulation affects cell division, cell elongation, and senescence, highlighting the role of pyrimidine derivatives in physiological research within plant growth and development (Grossmann, 1990).
Antiviral Research
Research into pyrimidine analogues has shown potential antiviral applications. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrated marked inhibitory activity against retrovirus replication in cell culture, indicating the potential of pyrimidine derivatives in developing antiviral drugs (Hocková et al., 2003).
Anticancer Research
Synthesis and evaluation of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides have revealed their potential as potent and selective anti-HIV agents, underlining the scope of pyrimidine derivatives in the development of new anticancer and antiviral therapies (Vince & Hua, 1990).
Nonlinear Optical Materials
Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties due to their significant presence in nature and applications in medicine and NLO fields. Studies on thiopyrimidine derivatives have highlighted their promising applications in optoelectronic and high-technology applications, showcasing the versatility of pyrimidine derivatives in material science (Hussain et al., 2020).
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2,2-dimethylpropyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-12(2,3)7-9-6-10(13)15-11(14-9)8-4-5-8/h6,8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUMPGLMHVOCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.